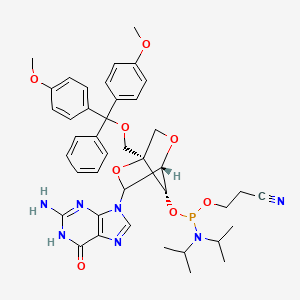

DMT-LNA-G phosphoramidite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

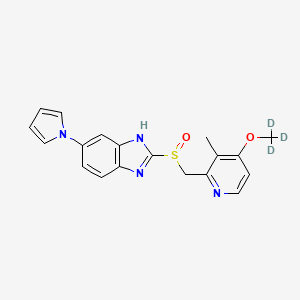

Le phosphoramidite DMT-LNA-G est un dérivé d'acide nucléique bloqué (LNA) utilisé dans la synthèse d'oligonucléotides. Les acides nucléiques bloqués sont une classe d'analogues d'acides nucléiques où le ribonucléoside est lié entre l'oxygène en position 2' et les atomes de carbone en position 4' par un groupe méthylène, ce qui donne une structure conformationnellement restreinte. Ce composé est particulièrement utile pour améliorer la stabilité thermique et l'affinité de liaison des oligonucléotides vis-à-vis de l'ADN et de l'ARN complémentaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du phosphoramidite DMT-LNA-G implique généralement les étapes suivantes :

Protection du nucléoside : Le nucléoside est protégé au niveau du groupe hydroxyle en position 5' par un groupe diméthoxytrityle (DMT).

Formation du phosphoramidite : Le nucléoside protégé est ensuite traité avec du phosphorodiamidite sous l'action catalytique d'un acide faible, tel que le tétrazole.

Méthodes de production industrielle

La production industrielle du phosphoramidite DMT-LNA-G implique une synthèse chimique automatisée à l'aide de synthétiseurs d'ADN. Les phosphoramidites sont dissous dans de l'acétonitrile anhydre à des concentrations standard et soumis à des cycles automatisés de synthèse d'oligonucléotides .

Analyse Des Réactions Chimiques

Types de réactions

Le phosphoramidite DMT-LNA-G subit plusieurs types de réactions, notamment :

Réactions de couplage : Le phosphoramidite réagit avec des groupes nucléophiles en présence d'un catalyseur azole acide, tel que le 1H-tétrazole ou le 2-éthylthiotétrazole.

Réactions d'oxydation : Après le couplage, le triester de phosphite est converti en un triester de phosphate stable à l'aide de procédés d'oxydation à l'iode.

Réactifs et conditions courants

Réactifs de couplage : 1H-tétrazole, 2-éthylthiotétrazole.

Réactifs d'oxydation : Iode dans l'eau ou la pyridine.

Principaux produits formés

Les principaux produits formés à partir de ces réactions sont des oligonucléotides présentant une stabilité thermique et une affinité de liaison améliorées en raison de l'incorporation de l'acide nucléique bloqué .

Applications De Recherche Scientifique

Le phosphoramidite DMT-LNA-G a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé dans la synthèse d'oligonucléotides pour diverses applications chimiques.

Médecine : Utilisé dans la création de médicaments et de tests diagnostiques à base d'oligonucléotides.

Mécanisme d'action

Le mécanisme d'action du phosphoramidite DMT-LNA-G implique les étapes suivantes :

Mécanisme D'action

The mechanism of action of DMT-LNA-G phosphoramidite involves the following steps:

Comparaison Avec Des Composés Similaires

Le phosphoramidite DMT-LNA-G peut être comparé à d'autres phosphoramidites de nucléosides, tels que :

Phosphoramidites de nucléosides 2'-O-méthylés : Ils présentent des modifications en position 2' et sont utilisés dans la synthèse d'oligos antisens et de siARN.

Phosphoramidites de morpholino : Ils sont utilisés dans la synthèse d'oligonucléotides de morpholino, qui sont résistants aux nucléases.

Phosphoramidites marqués par fluorescence : Ils sont utilisés dans la synthèse d'oligonucléotides pour la détection dans les tests moléculaires et les puces à ADN.

Le phosphoramidite DMT-LNA-G est unique en raison de sa structure d'acide nucléique bloqué, qui offre une stabilité thermique et une affinité de liaison améliorées par rapport aux autres phosphoramidites de nucléosides .

Propriétés

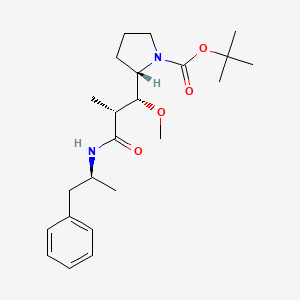

Formule moléculaire |

C41H48N7O8P |

|---|---|

Poids moléculaire |

797.8 g/mol |

Nom IUPAC |

3-[[(1R,4R,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C41H48N7O8P/c1-26(2)48(27(3)4)57(54-22-10-21-42)56-35-34-38(47-25-44-33-36(47)45-39(43)46-37(33)49)55-40(35,23-52-34)24-53-41(28-11-8-7-9-12-28,29-13-17-31(50-5)18-14-29)30-15-19-32(51-6)20-16-30/h7-9,11-20,25-27,34-35,38H,10,22-24H2,1-6H3,(H3,43,45,46,49)/t34-,35+,38?,40-,57?/m1/s1 |

Clé InChI |

FWLGFXLWSNDRLS-XBKVAYRYSA-N |

SMILES isomérique |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H]2C(O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C6N=C(NC7=O)N |

SMILES canonique |

CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C6N=C(NC7=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376711.png)

![5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12376753.png)

![2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B12376779.png)